N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H29ClN4O2S and its molecular weight is 485.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Ligand Discovery
Research led by Röver et al. (2000) has been pivotal in the discovery of high-affinity ligands for human ORL1 (orphanin FQ/nociceptin) receptors. Compounds, including those structurally related to N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide, have shown high affinity for these receptors and moderate to good selectivity versus opioid receptors. This discovery is significant for developing potential therapeutic agents acting on these receptors (Röver et al., 2000).
Antimicrobial Activity
The synthesis and investigation of antimicrobial activities of new triazole derivatives, closely related to the chemical structure of interest, were conducted by Altıntop et al. (2011). The study synthesized compounds including 4-amino-5-[2-(4-hydroxyphenyl)ethyl]-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole derivatives and evaluated their activities against various Candida species and pathogenic bacteria. Some of these compounds demonstrated potent antimicrobial properties, highlighting the potential application of similar compounds in antimicrobial drug development (Altıntop et al., 2011).
Anticancer Research
Kumar et al. (2019) explored the synthesis of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, starting from phthalic anhydride. These compounds were tested for inhibition activity against the HCT 116 cancer cell line, with some showing notable activity. This research underlines the importance of such compounds in developing new anticancer agents, related to the core structure of this compound (Kumar et al., 2019).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O2S/c1-4-30-13-11-25(12-14-30)28-23(18-7-5-17(2)6-8-18)24(29-25)33-16-22(31)27-20-15-19(26)9-10-21(20)32-3/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFFKASBNRBYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.